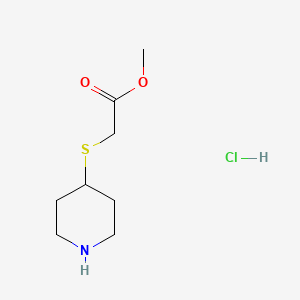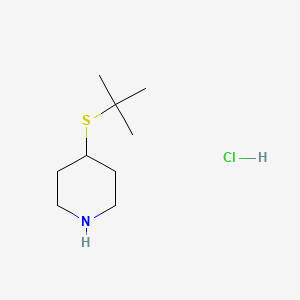
3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride
Übersicht
Beschreibung
3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride, or 3-CEPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a cyclic amine that is derived from pyridine and has a wide range of biochemical and physiological effects. 3-CEPA has been used in laboratory experiments to study a variety of biological processes, and it has been found to have a number of advantages and limitations for use in such experiments.
Wissenschaftliche Forschungsanwendungen
3-CEPA has been found to have a number of applications in scientific research. It has been used as a starting material for the synthesis of other organic compounds, including a range of aminopyridines and pyridine derivatives. It has also been used as a reagent for the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib. In addition, 3-CEPA has been used in studies of the pharmacology of various neurotransmitter systems, including the dopaminergic and serotonergic systems.
Wirkmechanismus
3-CEPA has been found to act as an agonist at both the serotonin 5-HT2A and 5-HT2C receptors. It is thought to act as an agonist at these receptors by binding to them and activating them, leading to an increase in the activity of the neurotransmitters serotonin and dopamine. This increase in activity is thought to be responsible for the biochemical and physiological effects of 3-CEPA.
Biochemische Und Physiologische Effekte
3-CEPA has been found to have a number of biochemical and physiological effects. It has been found to have an antidepressant effect, and it has been shown to reduce anxiety and improve mood in animal studies. In addition, 3-CEPA has been found to have an anti-inflammatory effect, and it has been shown to reduce inflammation in animal models of inflammation. Finally, 3-CEPA has been found to have a neuroprotective effect, and it has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-CEPA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it can be synthesized in a relatively short amount of time. In addition, 3-CEPA has been found to have a number of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, 3-CEPA is a relatively unstable compound, and it has a tendency to break down over time. This can limit its usefulness in laboratory experiments.
Zukünftige Richtungen
The potential future directions for research on 3-CEPA are numerous. One potential direction is to further explore its mechanism of action, and to investigate how it binds to and activates the serotonin 5-HT2A and 5-HT2C receptors. In addition, further research could be conducted to explore the biochemical and physiological effects of 3-CEPA, and to investigate its potential as an antidepressant, anti-inflammatory, and neuroprotective agent. Finally, further research could be conducted to investigate the potential of 3-CEPA as a starting material for the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
3-(2-cyclohexylethyl)pyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13-8-9-15-10-12(13)7-6-11-4-2-1-3-5-11;/h8-11H,1-7H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMTUSDEAFRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=C(C=CN=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)
![4-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431179.png)
![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)

![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431186.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431188.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431190.png)
![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)
![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)
